molecular formula C20H24N2 B1480194 2-Benzyl-5-methyl-1-phenyloctahydropyrrolo[3,4-c]pyrrole CAS No. 2098076-80-1

2-Benzyl-5-methyl-1-phenyloctahydropyrrolo[3,4-c]pyrrole

Cat. No.: B1480194
CAS No.: 2098076-80-1
M. Wt: 292.4 g/mol
InChI Key: HMADQGVNEBTSJJ-UHFFFAOYSA-N
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Description

2-Benzyl-5-methyl-1-phenyloctahydropyrrolo[3,4-c]pyrrole is a useful research compound. Its molecular formula is C20H24N2 and its molecular weight is 292.4 g/mol. The purity is usually 95%.
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Biological Activity

2-Benzyl-5-methyl-1-phenyloctahydropyrrolo[3,4-c]pyrrole is a compound of interest due to its unique structural features and potential biological activities. This article reviews the existing literature on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H24N2C_{18}H_{24}N_2. Its structure consists of a pyrrolidine ring fused with a phenyl group and a benzyl substituent, contributing to its lipophilicity and potential interactions with biological targets.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study demonstrated that derivatives of octahydropyrrolo compounds can induce apoptosis in cancer cells through the activation of caspase pathways and the modulation of cell cycle regulators such as p53 and cyclins .

Table 1: Summary of Anticancer Activity

CompoundCancer TypeMechanism of ActionReference
Octahydropyrrole DerivativeBreast CancerInduction of apoptosis, caspase activation
Octahydropyrrole DerivativeLung CancerCell cycle arrest at G2/M phase

Neuroprotective Effects

Another area of interest is the neuroprotective effects exhibited by this class of compounds. Studies have shown that octahydropyrroles can protect neuronal cells from oxidative stress-induced damage. The neuroprotective mechanism involves the reduction of reactive oxygen species (ROS) and the enhancement of antioxidant enzyme activities, which are crucial in preventing neurodegenerative diseases .

Table 2: Neuroprotective Activity

CompoundModel UsedEffect on Neuronal CellsReference
Octahydropyrrole DerivativeIn vitro neuronal modelReduced ROS levels, increased cell viability
Octahydropyrrole DerivativeAnimal modelImproved cognitive function

Case Studies

A notable case study involved the synthesis and biological evaluation of this compound derivatives. The study highlighted that specific substitutions on the benzyl group significantly influenced the cytotoxicity against various cancer cell lines. The results suggested that optimal structural modifications could enhance therapeutic efficacy while minimizing toxicity .

The proposed mechanisms underlying the biological activities of this compound include:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
  • Antioxidant Activity : Scavenging free radicals and enhancing cellular antioxidant defenses.
  • Cell Cycle Regulation : Modulation of key proteins involved in cell cycle progression.

Properties

IUPAC Name

5-benzyl-2-methyl-4-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2/c1-21-13-18-14-22(12-16-8-4-2-5-9-16)20(19(18)15-21)17-10-6-3-7-11-17/h2-11,18-20H,12-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMADQGVNEBTSJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CN(C(C2C1)C3=CC=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzyl-5-methyl-1-phenyloctahydropyrrolo[3,4-c]pyrrole
Reactant of Route 2
2-Benzyl-5-methyl-1-phenyloctahydropyrrolo[3,4-c]pyrrole
Reactant of Route 3
2-Benzyl-5-methyl-1-phenyloctahydropyrrolo[3,4-c]pyrrole
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2-Benzyl-5-methyl-1-phenyloctahydropyrrolo[3,4-c]pyrrole
Reactant of Route 5
2-Benzyl-5-methyl-1-phenyloctahydropyrrolo[3,4-c]pyrrole
Reactant of Route 6
2-Benzyl-5-methyl-1-phenyloctahydropyrrolo[3,4-c]pyrrole

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